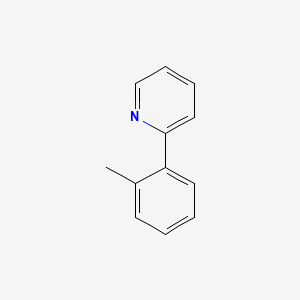

2-(o-Tolyl)pyridine

Description

Contextualization within Ortho-Substituted Pyridine (B92270) Derivatives

Ortho-substituted pyridine derivatives are a class of heterocyclic compounds that play a crucial role in both medicinal chemistry and materials science. mdpi.com The defining feature of these molecules is the presence of a substituent group at the carbon atom adjacent to the nitrogen in the pyridine ring. This specific substitution pattern can significantly influence the electronic properties, steric hindrance, and coordination chemistry of the pyridine ring. researchgate.net

The introduction of a tolyl group at the ortho position, as seen in 2-(o-Tolyl)pyridine, imparts a distinct set of characteristics. The tolyl group's electron-donating nature can affect the reactivity of the pyridine ring, while its steric bulk can direct the approach of reagents in chemical reactions, leading to high selectivity. This combination of electronic and steric effects makes ortho-substituted pyridines like this compound valuable ligands in coordination chemistry and building blocks in the synthesis of complex organic molecules.

Significance in Modern Organic Synthesis and Catalysis

The utility of this compound in modern organic synthesis is multifaceted. It serves as a key intermediate in the construction of more complex molecular architectures. ontosight.ai The pyridine nitrogen and the tolyl group can be chemically modified, allowing for the introduction of diverse functional groups.

Perhaps the most significant role of this compound is in the field of catalysis. It functions as a highly effective ligand in a variety of metal-catalyzed reactions. ontosight.ai When coordinated to a metal center, this compound can modulate the metal's reactivity and selectivity. For instance, it has been successfully employed as a bidentate N,C-type ligand in ruthenium-catalyzed C-H arylation reactions. researchgate.nettuwien.at The coordination of the pyridine nitrogen and the activation of a C-H bond on the tolyl group create a cyclometalated complex that can facilitate challenging chemical transformations. x-mol.nettuwien.at This has led to the development of more efficient and selective methods for forming carbon-carbon bonds, a fundamental process in organic synthesis.

Furthermore, this compound has been instrumental in mechanistic studies of catalytic cycles. Research on gold(III)-catalyzed oxidative cross-coupling reactions has utilized this compound to model and understand the elementary steps of C-H activation, transmetalation, and reductive elimination. rsc.org

Overview of Research Trajectories for this compound

Current research involving this compound is expanding into several promising areas. One major trajectory is the development of novel catalytic systems. Scientists are exploring its use with various transition metals to catalyze a broader range of chemical reactions with improved efficiency and selectivity. researchgate.net

Another key area of investigation is its application in the synthesis of functional materials. The structural and electronic properties of this compound make it an attractive building block for creating organic light-emitting diodes (OLEDs), sensors, and other advanced materials. ontosight.ai

Moreover, the synthesis of new derivatives of this compound is an active field of research. By modifying the pyridine or tolyl ring, chemists aim to fine-tune the compound's properties for specific applications, such as in the development of new pharmaceuticals or agrochemicals. ontosight.ai The iridium-catalyzed ortho-C-H silylation of this compound represents a significant advancement in this area, allowing for the introduction of silyl (B83357) groups that can be further functionalized. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Alternate Names | 2-(2-methylphenyl)pyridine |

| CAS Number | 10273-89-9 |

| Molecular Formula | C12H11N |

| Molecular Weight | 169.22 g/mol |

| Boiling Point | 267.9 °C at 760 mmHg |

| Density | 1.03 g/cm³ |

| Refractive Index | 1.5992 (589.3 nm 20℃) |

| Flash Point | 109.2 °C |

This data is compiled from various sources. scbt.comlookchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTWYIODJKVPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145474 | |

| Record name | 2-(o-Tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10273-89-9 | |

| Record name | 2-(2-Methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10273-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(o-Tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(o-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 O Tolyl Pyridine and Its Precursors

Established Synthetic Pathways to 2-(o-Tolyl)pyridine

The synthesis of this compound can be achieved through several well-established methods, primarily involving organometallic reagents and transition-metal-catalyzed cross-coupling reactions.

Grignard Reagent-Mediated Syntheses of this compound

Grignard reagents are a cornerstone in the formation of carbon-carbon bonds. The synthesis of this compound can be accomplished using o-tolylmagnesium bromide, a Grignard reagent, in reaction with a suitable pyridine (B92270) derivative. sigmaaldrich.com

One approach involves the reaction of a 2-sulfonylpyridine with a Grignard reagent. This reaction proceeds via an ipso-substitution at the 2-position of the pyridine ring. clockss.org For instance, the reaction of 2-phenylsulfonylpyridine with p-tolylmagnesium bromide yields 2-(p-tolyl)pyridine (B1347097), demonstrating the principle of this transformation. clockss.org A similar reaction with o-tolylmagnesium bromide would be expected to produce this compound.

Another strategy involves the use of pyridylsulfonium salts. Ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts provide a transition-metal-free method for creating bis-heterocycle linkages. nih.govacs.org It is proposed that the Grignard reagent attacks the electropositive sulfur center of the sulfonium (B1226848) salt, forming a sulfurane intermediate which then undergoes a ligand-coupling sequence to yield the desired bipyridine product. nih.govacs.org This methodology has been successfully applied to synthesize various bipyridines and could be adapted for this compound. nih.gov

Furthermore, the addition of Grignard reagents to pyridine N-oxides offers a versatile route to 2-substituted pyridines. organic-chemistry.org This reaction can be controlled to produce either dienal-oximes or, upon heating, the corresponding substituted pyridines.

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds, including substituted pyridines. The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For the synthesis of 2-(o-tolyl)-3-pyridinamine, 3-amino-2-chloropyridine (B31603) is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(Amphos)2Cl2, and a base like potassium carbonate. tcichemicals.com This reaction proceeds with high yields and is tolerant of various functional groups. tcichemicals.com The general applicability of Suzuki coupling to heteroaryl chlorides makes it a valuable method for synthesizing a wide range of substituted pyridines. tcichemicals.comuwindsor.ca The choice of catalyst and ligands is crucial for the efficiency of the Suzuki-Miyaura coupling. For instance, the use of well-defined Pd(II)-NHC catalysts enables the coupling of 2-pyridyl ammonium (B1175870) salts with organoboranes. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent and an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound can be envisioned through the coupling of a 2-halopyridine with o-tolylzinc chloride. The Negishi coupling has been successfully used to synthesize unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113) and biphenyl (B1667301) from o-tolylzinc chloride and o-iodotoluene, demonstrating its applicability to similar systems. wikipedia.org Various palladium catalysts, including Pd(PPh₃)₄ and Pd₂(dba)₃ with a suitable ligand like X-Phos, are effective for these transformations. organic-chemistry.orgresearchgate.net Nickel catalysts can also be employed, though palladium catalysts generally offer higher yields and broader functional group compatibility. wikipedia.org

Regioselective C(sp²)-C(sp³) Coupling in Pyridine Synthesis

A notable advancement in pyridine synthesis is the development of regioselective C(sp²)-C(sp³) coupling reactions. One such method involves the use of platinum(II) cyclometalated derivatives to promote the formation of a C(sp²)-C(sp³) bond. mdpi.comnih.govresearchgate.net This has been demonstrated in the conversion of 2-phenylpyridine (B120327) to this compound. mdpi.comnih.govresearchgate.net The process involves a sequence of oxidative addition of a methyl source (like methyl iodide) to a Pt(II) complex, followed by reductive elimination to form the new carbon-carbon bond. mdpi.comnih.govresearchgate.net This method offers a novel pathway for the direct methylation of the phenyl ring in 2-phenylpyridine to produce this compound. mdpi.comnih.govresearchgate.net

Novel Approaches and Methodological Advancements in this compound Synthesis

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of substituted pyridines. One innovative approach is the use of mechanochemistry. The rapid and efficient synthesis of tris-cyclometalated iridium(III) complexes using 2-(p-tolyl)pyridine has been achieved through solid-state mechanochemical methods, which can be more efficient than traditional solution-based protocols, especially for poorly soluble reactants. rsc.org

Another area of advancement is the use of alternative coupling partners and catalysts. For example, cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of Pd(OAc)₂ and (o-tolyl)₃P provides a route to biaryl building blocks. organic-chemistry.orgresearchgate.net

Influence of Reaction Conditions on Synthetic Outcome and Efficiency

The efficiency and outcome of the synthetic routes to this compound are highly dependent on the reaction conditions. Factors such as the choice of catalyst, ligand, solvent, base, temperature, and reaction time play a critical role.

In palladium-catalyzed cross-coupling reactions , the choice of ligand is crucial. For instance, in the Suzuki-Miyaura coupling of 2-pyridyl ammonium salts, the use of sterically hindered N-heterocyclic carbene (NHC) ligands on the palladium catalyst allows for selective C4-arylation of 2,4-dichloropyridines. organic-chemistry.org Similarly, in Negishi couplings, the ratio of palladium to the phosphine (B1218219) ligand can significantly affect the results. uwindsor.ca

Temperature is another critical parameter. In the synthesis of 2-(pyridin-2-yl)phenol (B1460011) via palladium-catalyzed C-H hydroxylation of 2-phenylpyridine, the reaction temperature was found to be crucial for achieving excellent yields. rsc.org Similarly, in the synthesis of 6-(p-Tolyl)pyridin-2-ol, optimal cyclization occurs at room temperature, with higher temperatures leading to decomposition and reduced yields.

The base and solvent system also has a profound impact. In the synthesis of pyrido[2,1-α]isoindoles, a reaction with similarities to pyridin-2-ol synthesis, potassium trimethylsilanolate (TMSOK) in dimethylformamide (DMF) was found to be the most effective base-solvent combination.

The following interactive data table summarizes the influence of various parameters on the synthesis of this compound and related compounds based on the discussed findings.

| Synthetic Method | Reactants | Catalyst/Reagent | Key Conditions | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | 3-Amino-2-chloropyridine, 2-Methylphenylboronic acid | Pd(Amphos)2Cl2, K2CO3 | Reflux at 90°C for 5 hours | 2-(o-Tolyl)-3-pyridinamine | 79% | tcichemicals.com |

| Regioselective C-C Coupling | 2-Phenylpyridine | Pt(II) cyclometalated complex, Methyl iodide | Multi-step process involving oxidative addition and reductive elimination | This compound | - | mdpi.comnih.govresearchgate.net |

| Negishi Coupling | 2-Bromopyridine | Tetrakis(triphenylphosphine)palladium(0) | - | Unsymmetrical 2,2'-bipyridines | - | wikipedia.org |

| Negishi Coupling | o-Tolylzinc chloride, o-Iodotoluene | Tetrakis(triphenylphosphine)palladium(0) | - | Biphenyl | - | wikipedia.org |

| Grignard Reaction | 2-Sulfonylpyridine, p-Tolylmagnesium bromide | - | - | 2-(p-Tolyl)pyridine | - | clockss.org |

| Ligand-Coupling | Pyridylsulfonium salt, Grignard reagent | - | - | Bipyridines | - | nih.govacs.org |

| Palladium-Catalyzed C-H Arylation | 2-(m-Tolyl)pyridine, Bromobenzene | [RuCl₂(η⁶-C₆H₆)]₂, PPh₃ | 120°C in NMP for 24h | 2-(4-Methyl-[1,1'-biphenyl]-2-yl)pyridine | 95% | mdpi.com |

Coordination Chemistry of 2 O Tolyl Pyridine As a Ligand

Ligand Design Principles for 2-(o-Tolyl)pyridine Architectures

The design of ligands based on the this compound framework is guided by fundamental principles of coordination chemistry, focusing on its chelation mode and the influence of its inherent steric and electronic characteristics.

Bidentate NC-Type Ligand Systems

This compound is a classic example of a bidentate NC-type ligand. researchgate.nettuwien.attuwien.at In this coordination mode, the ligand binds to a metal center through two distinct atoms: the nitrogen atom of the pyridine (B92270) ring and a carbon atom from the tolyl group, typically via C-H activation at the ortho-methyl group's parent ring. This process forms a stable five-membered metallacycle. This chelation is a key feature in many catalytic processes, for instance, in ruthenium-catalyzed ketone-directed ortho-arylation reactions, where this compound has been shown to be a highly effective ligand. researchgate.nettuwien.attuwien.at

Steric and Electronic Modulations in Ligand Frameworks

The steric and electronic properties of the this compound ligand are critical in determining the geometry and reactivity of its metal complexes.

Electronic Effects: While the methyl group is generally considered electron-donating, its primary influence in the this compound scaffold is often overshadowed by its steric impact. However, electronic tuning by introducing other substituents on either the pyridine or the tolyl ring is a common strategy to modulate the properties of the resulting metal complexes. researchgate.netliv.ac.uk Electron-withdrawing groups, for instance, can enhance the enantioselectivity in certain catalytic reactions. liv.ac.uk The interplay between steric and electronic effects allows for the rational design of ligands for specific applications. researchgate.net

Complexation with Transition Metals

This compound and its derivatives form well-defined complexes with a range of transition metals, most notably ruthenium, iridium, and gold. The resulting cyclometalated structures often exhibit unique catalytic and photophysical properties.

Ruthenium Complexes of this compound

Ruthenium complexes featuring the this compound ligand have been explored for their catalytic activity. The addition of this compound as a bidentate NC-type ligand has been reported to significantly improve the efficiency of ruthenium-catalyzed, ketone-directed ortho-arylation reactions. researchgate.nettuwien.attuwien.at In these systems, various aryl-alkyl ketones can be successfully arylated using arylboronic acid esters as the aryl source. researchgate.nettuwien.at

Additionally, ruthenium(II) complexes incorporating the closely related 2-(p-tolyl)pyridine (B1347097) ligand have been synthesized and characterized. researchgate.net For example, the complex [Ru(CO)(TFA)(PPh₃)₂(2-(p-tolyl)pyridine)] has been reported, demonstrating the versatility of the tolyl-pyridine scaffold in stabilizing ruthenium centers with different ancillary ligands. researchgate.net Cyclometalated ruthenium(II) complexes with 2-arylpyridines are also known to act as efficient redox mediators in peroxidase catalysis. nih.gov

Table 1: Selected Ruthenium-Catalyzed Arylation Reactions with this compound Ligand

| Substrate (Ketone) | Arylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-phenylethan-1-one | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | 1-(2-phenylphenyl)ethan-1-one | 95 | researchgate.net |

| 1-(p-tolyl)ethan-1-one | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | 1-(2-phenyl-p-tolyl)ethan-1-one | 85 | researchgate.net |

| 1-(naphthalen-1-yl)ethan-1-one | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | 1-(2-phenylnaphthalen-1-yl)ethan-1-one | 63 | researchgate.net |

| 2-acetylthiophene | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | 2-acetyl-3-phenylthiophene | 53 | researchgate.net |

Iridium Complexes of this compound

Iridium(III) complexes with 2-arylpyridines are widely studied for their phosphorescent properties and applications in organic light-emitting diodes (OLEDs). oup.comscilit.comrsc.org The synthesis of facial tris-ortho-metalated iridium(III) complexes, such as fac-[Ir(tpy)₃] where tpyH is 2-(p-tolyl)pyridine, can be achieved through microwave-assisted methods directly from IrCl₃·3H₂O and an excess of the ligand. oup.comscilit.com

The crystal structures of several ortho-metalated iridium(III) complexes with the isomeric 2-(p-tolyl)pyridine (ptpy) have been determined, including the dichloro-bridged dimer, [Ir(ptpy)₂Cl]₂, and the facial-tris mononuclear complex, fac-Ir(ptpy)₃. iucr.org These structural studies provide insight into the coordination geometry around the iridium center. iucr.org Mechanochemical methods have also been developed for the rapid and efficient synthesis of tris-cyclometalated iridium(III) complexes, including those with 2-(p-tolyl)pyridine, which can overcome the low solubility of dimeric intermediates often encountered in solution-based synthesis. rsc.org

Table 2: Structural Data for an Iridium Complex with 2-(p-tolyl)pyridine

| Complex | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Tris[2-(p-tolyl)pyridine-κN]iridium(III) | [Ir(C₁₂H₁₀N)₃] | Trigonal | R3 | iucr.org |

Gold Complexes of this compound

This compound is a well-established ligand for forming stable, five-membered cyclometalated gold(III) complexes. researchgate.netrsc.org These complexes, such as [Au(tpy)X₂] (where tpy = this compound and X = Cl, Br), serve as reliable models for studying the mechanisms of gold-catalyzed reactions. researchgate.netrsc.org Mechanistic studies on gold(III)-catalyzed oxidative cross-coupling reactions have utilized these well-defined aryl gold(III) complexes to understand processes like C-H activation, transmetalation, and reductive elimination. researchgate.netrsc.org

The synthesis of cyclometalated gold(III) complexes with 2-(p-tolyl)pyridine has been achieved with acceptable yields using microwave-assisted methods. uio.no Furthermore, chiral gold(III) complexes containing the 2-(p-tolyl)pyridine ligand have been synthesized and evaluated for their anticancer properties, demonstrating promising potency. nih.gov

Table 3: Selected Gold(III) Complexes with Tolyl-Pyridine Ligands

| Complex Name | Ligands | Application/Study | Reference |

|---|---|---|---|

| [Au(tpy)Cl₂] | This compound, Chloride | Mechanistic studies of Au(III) catalysis | researchgate.netrsc.org |

| [AuBr(Ph)(tpy)] | This compound, Bromide, Phenyl | Mechanistic studies of Au(III) catalysis | researchgate.netrsc.org |

| [2-p-(tolyl)pyridine-Au(III)Cl(iPr-DuPhos)] | 2-(p-tolyl)pyridine, Chloride, iPr-DuPhos | Anticancer agent development | nih.gov |

| (2-(p-tolyl)pyridine)AuCl(1-naphthyl) | 2-(p-tolyl)pyridine, Chloride, 1-Naphthyl | Synthesis via Suzuki-Miyaura coupling | uio.no |

Platinum Complexes of this compound

The coordination chemistry of platinum with this compound predominantly features the metal in its +2 oxidation state. These complexes are typically synthesized by reacting a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the this compound ligand. researchgate.net The resulting complexes often adopt a square planar geometry, a common coordination environment for d⁸ metal ions like Pt(II). researchgate.netsavemyexams.com

One notable class of complexes is the dichloro-bridged dimeric precursor, [Pt₂(μ-Cl)₂(ppy)₂], formed from the reaction of K₂PtCl₄ with 2-phenylpyridine (B120327) (ppyH), a closely related ligand. researchgate.net This precursor serves as a versatile starting material for synthesizing a variety of mononuclear and binuclear platinum(II) complexes by reacting it with other ancillary ligands. researchgate.net While direct synthesis with this compound is less commonly detailed, analogous reactivity is expected.

Studies on related systems, such as those involving 2-(p-tolyl)pyridine, have resulted in the synthesis of complexes like [Ru(CO)(TFA)(PPh₃)₂(L)] (where L = 2-(p-tolyl)pyridine). researchgate.net Although this is a ruthenium complex, the characterization methods, including UV-VIS, IR, and NMR spectroscopy, alongside single-crystal X-ray diffraction, are standard for elucidating the structures of such transition metal complexes. researchgate.net For platinum, complexes with the general formula [PtCl₂L₂], where L is a pyridine derivative, have been synthesized and characterized, showing square planar geometries. doi.org The electronic properties of these complexes can be tuned by altering the ancillary ligands, which influences their potential applications. acs.org

Palladium Complexes of this compound

Palladium(II) readily forms complexes with 2-phenylpyridine derivatives, including this compound. A series of complexes with the general formula [PdCl₂L₂], where L represents various substituted 2-phenylpyridines, have been synthesized and characterized. researchgate.net In these complexes, the this compound ligand acts as a monodentate donor, coordinating to the palladium center through the nitrogen atom of the pyridine ring. researchgate.net

The synthesis typically involves the direct reaction of a palladium(II) salt, such as palladium(II) chloride, with two equivalents of the this compound ligand in a suitable solvent. researchgate.net These palladium complexes are generally stable and can be isolated as solid materials. Their square planar geometry is a recurring structural motif, consistent with other d⁸ metal complexes. researchgate.netbiointerfaceresearch.com The steric bulk of the o-tolyl group can influence the precise geometry and reactivity of the complex. For instance, in the oxidative addition of (o-tolyl)₂PCl to a palladium(0) precursor, the steric hindrance of the o-tolyl groups leads to the formation of a mononuclear complex rather than a dinuclear bridged species. nih.gov

Structural Elucidation of this compound Metal Complexes

X-ray Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes. For palladium complexes of 2-phenylpyridine derivatives, including this compound, X-ray crystallography has confirmed the adoption of a square planar coordination geometry around the Pd(II) center. researchgate.net In the solid state, these complexes often exhibit a trans arrangement of the ligands. researchgate.net

While a specific crystal structure for a simple this compound platinum complex was not found in the provided search results, analysis of related structures provides significant insight. For example, the X-ray structural analysis of [Pd(L²)(CH₃)Cl] (where L² is 1-(2-pyridyl)-3-(2-o-tolyl)imidazo[1,5-a]pyridine) and the analogous platinum complex [Pt(L²)(CH₃)Cl] confirms a square planar environment around the metal center. rsc.org In these cases, the ligand acts as a bidentate N,N-donor. rsc.org The typical coordination geometries for four-coordinate complexes are either tetrahedral or square planar. savemyexams.com The preference for square planar geometry in these Pt(II) and Pd(II) complexes is driven by the d⁸ electronic configuration of the metal ions.

Table 1: Selected Crystallographic Data for a Related Palladium Complex

| Parameter | Value |

| Complex | trans-[PdCl₂(2-mesitylpyridine)₂]* |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pd-N Bond Length (Å) | 2.035(2) - 2.041(2) |

| Pd-Cl Bond Length (Å) | 2.301(1) - 2.305(1) |

| N-Pd-N Angle (°) | 180.0 |

| Cl-Pd-Cl Angle (°) | 180.0 |

| N-Pd-Cl Angle (°) | 89.5(1) - 90.5(1) |

*Data for a structurally similar complex, as a proxy for a this compound complex. Source: researchgate.net

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are crucial for characterizing the coordination of this compound to metal centers and for confirming the structure of the resulting complexes in solution and the solid state.

¹H NMR Spectroscopy: The proton NMR spectra of complexes provide information about the ligand's environment upon coordination. For palladium complexes of this compound, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of both the pyridine and the tolyl rings. researchgate.net Upon coordination, a downfield shift of the pyridine proton signals is typically observed, which is indicative of the nitrogen atom's involvement in bonding to the metal. For example, in the free 2-o-tolylpyridine ligand, the proton at the 6-position of the pyridine ring (H6) appears around 8.69 ppm, which shifts upon complexation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination of the ligand by observing shifts in the vibrational frequencies of specific bonds. The coordination of the pyridine nitrogen to the metal center results in a shift of the C=N stretching vibration to a higher frequency compared to the free ligand. analis.com.my For instance, in ruthenium complexes with 2-(p-tolyl)pyridine, a characteristic carbonyl stretch (νCO) is observed around 1931 cm⁻¹, which is sensitive to the electronic environment of the metal center. researchgate.net

Table 2: Spectroscopic Data for this compound and a Related Complex

| Compound/Complex | Technique | Key Data |

| This compound (L3) | ¹H NMR (CDCl₃) | δ 8.69 (H6-py), 7.73 (H3-py), 7.15-7.29 (aromatic-H) ppm researchgate.net |

| [Ru(CO)(TFA)(PPh₃)₂(ppy)] | IR (Nujol) | ν(CO) 1931 cm⁻¹, ν(COO) 1685 cm⁻¹ researchgate.net |

| [PtCl₂(2-fluoropyridine)₂] | UV-Vis (DMF) | λ_max 260, 335 nm doi.org |

*Data for structurally or electronically related complexes to infer properties for this compound complexes. Sources: researchgate.netdoi.orgresearchgate.net

Catalytic Applications of 2 O Tolyl Pyridine in Organic Transformations

Directed C-H Activation Catalysis

Directed C-H activation is a powerful strategy in organic synthesis that allows for the functionalization of specific C-H bonds through the use of a directing group. mdpi.com This directing group, which is part of the substrate molecule, coordinates to a metal catalyst and positions it in close proximity to a particular C-H bond, typically in the ortho position, enabling its selective cleavage and subsequent functionalization. The pyridine (B92270) nitrogen atom in 2-(o-Tolyl)pyridine can act as such a directing group, facilitating a range of catalytic transformations.

Ortho-C-H Functionalization Strategies

The utility of this compound as a directing group is exemplified in several ortho-C-H functionalization strategies, including silylation, arylation, and oxidative coupling reactions. These methods leverage different transition metal catalysts to achieve high selectivity and efficiency.

Iridium complexes are effective catalysts for the ortho-C-H silylation of aromatic compounds. sciengine.com In the case of this compound, iridium catalysts, often in conjunction with a phosphine-borane ligand, can selectively introduce a silyl (B83357) group at the ortho-position of the tolyl ring. researchgate.net The reaction typically utilizes a hydrosilane as the silylating agent and may require an alkene as a hydrogen acceptor to drive the catalytic cycle. researchgate.net The pyridine nitrogen of this compound directs the iridium catalyst to the ortho-C-H bond of the tolyl group, leading to the formation of a five-membered metallacycle intermediate. acs.org This intermediate is key to the selective functionalization. acs.org The process is believed to involve reversible C-H bond activation and Ir-C bond cleavage. acs.org

The choice of ligand and iridium precursor can significantly influence the reaction's efficiency. For instance, using [Ir(cod)]BF4 as the catalyst with certain ligands has been shown to result in lower yields compared to other iridium sources. researchgate.net The reaction is sensitive to the electronic properties of the substrate, and the rate-limiting step can vary depending on the arene's characteristics. nih.gov

Table 1: Iridium-Catalyzed Ortho-C-H Silylation of this compound This table is for illustrative purposes and based on general findings in the field. Specific yields and conditions can vary.

| Catalyst System | Silylating Agent | Additive | Product Yield | Reference |

|---|---|---|---|---|

| Iridium complex / Phosphine-borane ligand | Triethylsilane | Alkene | Good to High | researchgate.net |

| [Ir(cod)]BF4 / Ligand L6 | Triethylsilane | Alkene | 44-60% | researchgate.net |

| (phenanthroline)Ir(SiMe(OTMS)2)2(H)(L) | - | - | - | nih.gov |

The addition of this compound as a bidentate NC-type ligand has been shown to significantly enhance the efficiency of ruthenium-catalyzed, ketone-directed ortho-arylation reactions. tuwien.atresearchgate.nettuwien.at In this process, the ketone group on a substrate directs a ruthenium catalyst to functionalize the ortho-C-H bond with an aryl group, typically sourced from an arylboronic acid ester. tuwien.atresearchgate.nettuwien.at The presence of this compound as an ancillary ligand improves the catalytic activity, leading to higher yields of the desired biaryl products. tuwien.atresearchgate.net

This methodology is applicable to a variety of aryl-alkyl ketones, including those with cyclic, aliphatic, and heterocyclic structures. tuwien.atresearchgate.net The proposed mechanism involves the formation of a cyclometalated ruthenium complex. researchgate.net

Table 2: Effect of this compound on Ruthenium-Catalyzed Ortho-Arylation This table is for illustrative purposes and based on general findings in the field. Specific yields and conditions can vary.

| Substrate | Arylating Agent | Catalyst System | Ligand | Outcome | Reference |

|---|---|---|---|---|---|

| Aryl-alkyl ketone | Arylboronic acid ester | Ruthenium catalyst | This compound | Significantly enhanced C-H arylation | tuwien.atresearchgate.nettuwien.at |

Gold(III) catalysts can facilitate the oxidative C(sp²)-H arylation of arenes through a chelation-assisted strategy, where this compound serves as a model substrate. nih.govrsc.org In this process, the pyridine nitrogen directs the gold catalyst to the ortho-C-H bond of the tolyl group, leading to the formation of a five-membered aryl gold(III) complex. nih.govrsc.orgresearchgate.net This cycloauration step is a key part of the catalytic cycle. nih.gov The reaction then proceeds through transmetallation with an arylboronic acid and subsequent reductive elimination to form the biaryl product. nih.govrsc.org

This strategy has been instrumental in developing gold-catalyzed C-H bond arylation of arenes to create extended π-conjugated systems. nih.govrsc.org The use of an oxidant, such as N-fluorobenzenesulfonimide (NFSI), is often required to facilitate the Au(I)/Au(III) catalytic cycle. nih.gov

Table 3: Gold-Catalyzed Oxidative Arylation using this compound This table is for illustrative purposes and based on general findings in the field. Specific yields and conditions can vary.

| Catalyst | Oxidant | Arylating Agent | Key Intermediate | Reference |

|---|---|---|---|---|

| Gold(III) complex | NFSI | Arylboronic acid | [Au(tpy)X2] (tpy = this compound) | nih.govrsc.orgresearchgate.net |

Ruthenium-Catalyzed Ketone-Directed Ortho-Arylation

Scope and Limitations in Diverse Substrates and Functional Groups

The application of this compound in directed C-H activation is not without its limitations. The substrate scope and tolerance to various functional groups can be influenced by the specific catalytic system employed.

In the case of ruthenium-catalyzed ortho-arylation directed by ketones, while a broad range of aryl-alkyl ketones are suitable substrates, certain substitutions on the aromatic ring of the ketone are not well-tolerated. tuwien.atresearchgate.net For example, the presence of methoxy (B1213986) (OMe) and trifluoromethyl (CF₃) groups on the ketone's aromatic ring can be detrimental to the reaction, although such substituents are permissible on the arylboronic ester. tuwien.atresearchgate.net

Similarly, in palladium-catalyzed C-H functionalization reactions where this compound can act as a substrate, the electronic nature of the substrate can play a crucial role. For instance, with highly electron-rich substrates, controlling the site selectivity of reactions like halogenation can be challenging. nih.gov

Mechanistic Insights into Directed C-H Activation Pathways

Mechanistic studies provide valuable insights into how this compound facilitates directed C-H activation. In iridium-catalyzed silylation, a kinetic isotope effect (KIE) suggests that the C-H activation step is often rate-determining. mdpi.com The catalytic cycle is thought to involve the formation of an iridium hydride complex. acs.org

For ruthenium-catalyzed reactions, a proposed mechanism for direct arylation involves a reversible C-H bond activation followed by a rate-limiting oxidative addition of the aryl halide. acs.org The catalyst then undergoes reductive elimination to release the product and regenerate the active species. acs.org The addition of this compound as a ligand is believed to promote the formation of an active catalyst by preventing the formation of inactive species. researchgate.net A kinetic isotope effect of 2.3 has been observed in some ruthenium-catalyzed C-H activation reactions using this compound, indicating that the C-H activation step is rate-determining. mdpi.comresearchgate.net

In gold-catalyzed oxidative arylation, the mechanism involves the formation of well-defined aryl gold(III) complexes. nih.govrsc.org The process includes arene C-H activation (cycloauration), transmetallation, and biaryl reductive elimination. nih.govrsc.org

Cyclometalation Reactions Involving this compound Derivatives

Cyclometalation reactions, where a ligand like this compound reacts with a metal center to form a metallacycle, are fundamental processes in organometallic chemistry. These reactions involve the activation of a C-H bond, leading to the formation of a stable metal-carbon bond, which is a key step in many catalytic cycles.

Classical cyclometalation of this compound typically involves the formation of a five-membered metallacycle. This occurs through the coordination of the pyridine nitrogen to the metal center, followed by the activation of the ortho-C-H bond of the tolyl group. This process has been observed with various transition metals, including platinum and gold. uio.nobeilstein-journals.org For instance, the reaction of this compound with K₂PtCl₄ can lead to a cyclometalated Pt(II) complex. beilstein-journals.org Similarly, gold(III) complexes of the type [Au(tpy)X₂] (where tpy = this compound) are well-established, demonstrating the ligand's ability to form stable cyclometalated structures. uio.noresearchgate.net The formation of these complexes is often a critical step for their subsequent use in catalysis. Photochemical methods have also been developed to induce cyclometalation of 2-(p-tolyl)pyridine (B1347097) with Pt(II) precursors at room temperature. nih.gov

A less common but significant variant is "rollover" cyclometalation. researchgate.net This process occurs when a chelated heterocyclic ligand, which would typically form a stable N^N chelated complex, instead undergoes an internal rotation. researchgate.netresearchgate.net Following this rotation, a remote C-H bond is regioselectively activated, leading to an unconventional cyclometalated complex. researchgate.netresearchgate.net While this phenomenon is more extensively studied with ligands like 2,2'-bipyridine, the principles of regioselective C-H activation are relevant across different pyridine-based ligands. researchgate.netacs.org The choice between classical and rollover cyclometalation can be influenced by the metal center and reaction conditions. For example, in the silylation of this compound, an Iridium catalyst selectively affords the C(sp²)-silylated product via a 5-membered metallacycle, whereas a Ruthenium catalyst can form both 5- and 6-membered rings, leading to both C(sp²) and C(sp³) silylation. mdpi.com

Cyclometalated complexes derived from this compound and its analogs have shown promise in promoting challenging C(sp²)-C(sp³) bond coupling reactions. mdpi.com These reactions are valuable for introducing alkyl groups to aromatic systems. Research has demonstrated that Pt(II) cyclometalated complexes can facilitate this rare type of coupling through a sequence of oxidative addition and reductive elimination. mdpi.comnih.gov

In a stepwise process starting from a related cyclometalated platinum complex, oxidative addition of an alkyl halide (like methyl iodide) forms a Pt(IV) intermediate. mdpi.comnih.gov Subsequent abstraction of a halide ligand generates an unstable five-coordinate species that rapidly undergoes reductive elimination, coupling the alkyl group to the sp²-hybridized carbon of the aromatic ring. mdpi.comnih.gov This methodology has been successfully applied to convert 2-phenylpyridine (B120327) into this compound, showcasing the potential to methylate or alkylate a wide range of heterocyclic compounds. researchgate.netresearchgate.netmdpi.comnih.gov

Rollover Cyclometalation and Regioselectivity

Cross-Coupling Methodologies

This compound and its derivatives also serve as effective ligands in various palladium- and ruthenium-catalyzed cross-coupling reactions, which are cornerstone methodologies for C-C bond formation in modern organic synthesis.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful tool for synthesizing biaryl compounds. thieme-connect.comsci-hub.se While this compound itself is often the product of such couplings, the principles of using substituted pyridine ligands are well-established. For instance, the synthesis of 2-(o-tolyl)-3-pyridinamine is achieved via a Suzuki-Miyaura coupling between 3-amino-2-chloropyridine (B31603) and 2-methylphenylboronic acid, using a palladium catalyst. tcichemicals.com The efficiency of these reactions often relies on the electronic and steric properties of the ligands on the palladium center. The use of bulky phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine, in conjunction with a palladium source like Pd(OAc)₂, is common for coupling pyridyl aluminum reagents with aryl bromides. organic-chemistry.org

The following table details a specific example of a Suzuki-Miyaura reaction producing a derivative of this compound. tcichemicals.com

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. | Time | Yield |

| 3-Amino-2-chloropyridine | 2-Methylphenylboronic Acid | PdCl₂(Amphos)₂ (1 mol%) | K₂CO₃ | Toluene/Water | 90 °C | 5 h | 79% |

| Data sourced from TCI Practical Example. tcichemicals.com |

Beyond Suzuki-Miyaura coupling, this compound and related structures are involved in other significant C-C bond-forming reactions.

Ketone-Directed ortho-Arylation: In a notable application, this compound acts as a highly effective ligand in ruthenium-catalyzed, ketone-directed ortho-arylation. researchgate.nettuwien.at The addition of catalytic amounts of this compound significantly enhances the efficiency of the C-H arylation of various aryl-alkyl ketones using arylboronic acid esters as the aryl source. researchgate.nettuwien.at This highlights its role in facilitating regioselective C-H functionalization.

Direct Arylation and Alkylation: An air- and moisture-stable ruthenium precatalyst has been shown to effectively catalyze the direct ortho-arylation of this compound with aryl halides like 5-bromo-m-xylene, providing the arylated product in high yield (92%). snnu.edu.cn This system is also capable of performing ortho-selective alkylation with both primary and secondary alkyl halides. snnu.edu.cn

Carboxylation: A sequential protocol for the "formal" carboxylation of benzylic C(sp³)-H bonds has been applied to substrates with a nitrogen-directing group, including this compound. mdpi.com The process involves an initial silylation of the benzylic C-H bond catalyzed by Ru₃(CO)₁₂, followed by carboxylation using CsF and CO₂. mdpi.com

The table below summarizes the conditions for a ruthenium-catalyzed direct arylation of this compound. snnu.edu.cn

| Substrate | Coupling Partner | Precatalyst | Base | Solvent | Temp. | Yield |

| This compound | 5-Bromo-m-xylene | (tBuCN)₅Ru(H₂O)₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 40 °C | 92% |

| Data sourced from Nature, 2022, 605, 473-479. snnu.edu.cn |

Suzuki-Miyaura Cross-Coupling in the Presence of this compound Ligands

This compound as a Redox Mediator in Biocatalysis

The use of redox mediators is crucial in many biocatalytic systems to facilitate electron transfer between an enzyme and its substrate, particularly when the substrate is sterically hindered or has a redox potential that is not ideally matched with the enzyme's active site. While various organic and organometallic compounds have been investigated for this purpose, specific data on this compound's function in this capacity is not prominently documented. Research has, however, explored the utility of similar pyridine-based ligands and their metal complexes in biocatalytic and chemical catalysis.

Peroxidases are a class of enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide as the oxidant. The catalytic cycle of many peroxidases involves the formation of high-valent iron species. Redox mediators can be employed to shuttle electrons from a substrate to the oxidized enzyme, thereby regenerating the native state of the enzyme and completing the catalytic cycle.

There is no direct evidence in the reviewed literature of this compound itself being used as a redox mediator in peroxidase catalysis. However, related compounds have been studied. For instance, cyclometalated ruthenium(II) complexes incorporating the isomeric ligand 2-(p-tolyl)pyridine (also known as 2-(4'-tolyl)pyridine) have been shown to be efficient redox mediators in peroxidase catalysis. These ruthenium complexes are rapidly oxidized by hydrogen peroxide in a reaction catalyzed by plant peroxidases, such as horseradish peroxidase. The resulting Ru(III) species can then oxidize other substrates. This highlights the potential of the tolyl-pyridine scaffold in designing redox mediators, though specific studies on the ortho-isomer are lacking.

Beyond peroxidase systems, redox mediators can enhance a variety of enzyme-catalyzed oxidation reactions. These mediators can expand the substrate scope of an enzyme or improve the reaction kinetics.

While direct studies on this compound for enhancing enzyme-catalyzed oxidations are not available, its application in other areas of chemical catalysis is noted. For example, it has been utilized as a ligand in ruthenium-catalyzed C-H arylation reactions, significantly enhancing the efficiency of ketone-directed ortho-arylation. This demonstrates its capacity to influence catalytic cycles through coordination with a metal center. However, this application falls within the realm of homogeneous chemical catalysis rather than biocatalysis.

The table below summarizes the catalytic applications of this compound and related compounds found in the literature, underscoring the gap in research regarding its role as a biocatalytic redox mediator.

| Compound/Complex | Catalytic Application | Role/Finding |

| This compound | Ruthenium-catalyzed C-H arylation | Enhances the efficiency of the C-H arylation of various ketones. |

| This compound | Palladium-catalyzed C-H functionalization | Used as a substrate in mechanistic studies of C-H chlorination and acetoxylation. |

| Ruthenium(II) complexes with 2-(p-tolyl)pyridine | Peroxidase catalysis | Act as efficient redox mediators, being oxidized by H₂O₂ and subsequently oxidizing other substrates. |

Table 1: Overview of Catalytic Applications

Theoretical and Computational Investigations of 2 O Tolyl Pyridine

Quantum Chemical Approaches to 2-(o-Tolyl)pyridine

Quantum chemical calculations have proven invaluable in understanding the nuanced characteristics of this compound, a molecule of interest in fields like medicinal chemistry and materials science. acs.orgbohrium.com These computational methods allow for the prediction of molecular properties and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been applied to study this compound and related structures to understand their molecular and electronic properties. acs.orgacs.orgacs.org For instance, DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict vibrational frequencies. researchgate.netmaterialsciencejournal.org Studies on similar pyridine (B92270) derivatives have utilized DFT to analyze structural parameters, electronic properties, and spectroscopic data. materialsciencejournal.orgscielo.br For example, in a study on a related pyridine derivative, DFT with the B3LYP functional and a 6-311G(d,p) basis set was used for geometry optimization and to predict electronic and chemical properties. materialsciencejournal.org Such calculations are crucial for understanding the impact of substituents, like the o-tolyl group, on the pyridine ring. mdpi.com

Ab Initio Methods (HF, UHF, ROHF, MP2, UMP2, ROMP2)

In addition to DFT, ab initio methods, which are based on first principles without the use of experimental data, have been employed to study pyridine derivatives. These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and their variations for open-shell systems like UHF, ROHF, UMP2, and ROMP2. acs.orgfigshare.comcapes.gov.br For example, a study on 4-arylpyridines, which are structurally related to this compound, utilized this range of ab initio methods to investigate the effects of steric bulk on electron delocalization. acs.orgfigshare.comcapes.gov.br HF methods have been used to calculate the geometries and vibrational wavenumbers of substituted pyridines, showing good agreement with experimental data. researchgate.netasianpubs.org MP2 calculations, which include electron correlation, provide a higher level of theory for energetics and have been used to study protonation energies in pyridine systems. acs.org

Analysis of Electronic Structure and Reactivity

The electronic properties of this compound, particularly the distribution of electrons in its molecular orbitals, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's excitability and its ability to participate in charge transfer phenomena. materialsciencejournal.org For molecules with pyridine rings, the HOMO is often localized on the pyridine and any associated aromatic rings, while the LUMO is also concentrated on the pyridine ring system. mdpi.comrsc.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. mdpi.com In a study of a similar compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating a potential for intramolecular charge transfer. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Data for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 4.25 materialsciencejournal.org |

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Mulliken population analysis is a method used to assign partial charges to individual atoms, providing a picture of the charge distribution. materialsciencejournal.orgmdpi.com For instance, in a related tolyl-substituted compound, Mulliken charge analysis revealed that all hydrogen atoms were positive, while the distribution among carbon atoms varied. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). acs.orgmdpi.com These maps are useful for predicting sites of electrophilic and nucleophilic attack. mdpi.com In pyridine-containing molecules, the nitrogen atom often represents a region of negative electrostatic potential, making it a likely site for electrophilic attack or coordination to metal ions. mdpi.compearson.com

Conformational Analysis and Steric Effects

The three-dimensional structure of this compound is significantly influenced by the steric interaction between the ortho-methyl group on the tolyl ring and the pyridine ring. This interaction governs the dihedral angle between the two aromatic rings. acs.orgfigshare.comcapes.gov.br

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(o-tolyl)pyridine acs.orgfigshare.comcapes.gov.br |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine materialsciencejournal.org |

| Pyridine acs.orgmdpi.comasianpubs.orgacs.orgmdpi.commdpi.compearson.commdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net |

| 4-phenylpyridine acs.orgfigshare.com |

| 4-(2,6-dimethylphenyl)pyridine acs.orgfigshare.comcapes.gov.br |

Dihedral Angle Analysis and Steric Hindrance

Theoretical studies focusing on aryl-pyridines provide significant insight into the conformational properties of this compound. The key structural feature influencing its three-dimensional geometry is the dihedral angle between the pyridyl and the o-tolyl rings. This angle is primarily dictated by the steric hindrance introduced by the ortho-methyl group on the phenyl ring.

Computational models, often employing Density Functional Theory (DFT), are used to analyze this steric effect. In analogous compounds like 4-(o-tolyl)pyridine, the ortho-methyl group causes significant van der Waals repulsion with the hydrogen atoms on the pyridine ring. capes.gov.brfigshare.comacs.orgiucr.org This repulsive force prevents the molecule from adopting a planar conformation. While a planar structure would maximize π-conjugation between the two aromatic rings, the energetic penalty from the steric clash is too high. capes.gov.brmsu.edu Consequently, the molecule settles into a twisted, non-planar ground-state geometry.

Table 1: Calculated Dihedral Angles in Related Aryl-Pyridine Compounds

| Compound | Dihedral Angle (Neutral Ground State) | Reference |

|---|---|---|

| 4-Phenylpyridine | ~45° | capes.gov.br, figshare.com |

| 4-(o-Tolyl)pyridine | ~65° | capes.gov.br, figshare.com |

| 4-(2,6-Dimethylphenyl)pyridine | ~90° | capes.gov.br, figshare.com |

Intraligand Electron Delocalization

The degree of intraligand electron delocalization in this compound is intrinsically linked to the dihedral angle between its aromatic rings. Effective delocalization of π-electrons requires the π-orbitals of the pyridine and tolyl rings to overlap, which is maximized in a planar or near-planar conformation. msu.edu However, as established by dihedral angle analysis, the steric hindrance from the ortho-methyl group forces the rings out of plane. capes.gov.brfigshare.comacs.org

This rotation significantly hinders the electronic communication between the two ring systems. msu.edu While conjugation is energetically favorable, the system must balance this stabilization with the unfavorable steric interactions. capes.gov.brmsu.edu In the neutral ground state of this compound, the large dihedral angle indicates that steric hindrance dominates, leading to reduced intraligand electron delocalization compared to a hypothetical planar analogue.

Interestingly, computational studies on the one-electron reduced state (anion) of the model compound 4-(o-tolyl)pyridine suggest a tendency towards planarity. capes.gov.brfigshare.comacs.org Upon reduction, the calculations show the dihedral angle decreases to around 25°. capes.gov.brmsu.edu This indicates that the energetic benefit of extended conjugation for the additional electron outweighs the steric repulsion to a greater extent than in the neutral molecule. This dynamic suggests that the extent of electron delocalization in the this compound moiety can be modulated, for instance, in an excited state or upon coordination to a metal center in a complex, where the electronic configuration changes. capes.gov.brmsu.edu

Spectroscopic Property Prediction (NMR, IR)

Computational chemistry, particularly using DFT methods like B3LYP, serves as a powerful tool for predicting the spectroscopic properties of molecules such as this compound, providing valuable data that complements experimental findings. materialsciencejournal.orgdntb.gov.uanih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, predictions can be inferred from structurally similar compounds. The protons of the two aromatic rings are expected to appear as complex multiplets in the aromatic region of the ¹H NMR spectrum, typically between δ 6.8 and 8.5 ppm. vulcanchem.com A key diagnostic signal would be the resonance for the ortho-tolyl methyl group, which is predicted to appear as a singlet in the upfield region, likely around δ 2.3–2.5 ppm. vulcanchem.com The GIAO (Gauge-Independent Atomic Orbital) method is a common and reliable approach for calculating theoretical NMR chemical shifts. nih.gov

Infrared (IR) Spectroscopy: Predicted IR spectra help in identifying key functional groups and vibrational modes. For this compound, important absorption bands would include the C=N stretching vibration characteristic of the pyridine ring, anticipated around 1630 cm⁻¹. vulcanchem.com Aromatic C-H bending vibrations are also expected, with a characteristic band around 750 cm⁻¹, indicative of the substitution pattern on the aromatic rings. vulcanchem.com Theoretical vibrational frequencies are often calculated using the same DFT methods and basis sets as for structural optimization, and the results provide a strong basis for interpreting experimental IR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound and Analogs

| Spectroscopy Type | Feature | Predicted Value/Region | Reference/Basis |

|---|---|---|---|

| ¹H NMR | o-Tolyl CH₃ Protons | δ 2.3–2.5 ppm | vulcanchem.com |

| ¹H NMR | Aromatic Protons | δ 6.8–8.5 ppm | vulcanchem.com |

| IR | C=N Stretch (Pyridine) | ~1630 cm⁻¹ | vulcanchem.com |

| IR | Aromatic C-H Bending | ~750 cm⁻¹ | vulcanchem.com |

Referenced Compounds

Advanced Applications and Prospective Research Avenues

Applications in Materials Science

In the realm of materials science, 2-(o-Tolyl)pyridine serves as a versatile building block and ligand, contributing to the creation of functional materials with tailored electronic and photophysical properties.

The rigid, aromatic structure of this compound makes it an attractive component for the synthesis of advanced polymers. While its direct polymerization is not common, it is frequently incorporated as a ligand in coordination polymers. In these materials, the pyridine (B92270) nitrogen atom coordinates to a metal center, and the tolyl group can influence the polymer's secondary structure, solubility, and material properties through steric effects and intermolecular interactions. For instance, terpyridine ligands bearing tolyl substituents have been used as building blocks for zinc-based coordination polymers, where the substituent pattern affects the packing and helical structure of the polymer chains. rsc.org The related compound, 4-Methyl-2-(p-tolyl)pyridine, is noted for its utility in producing specialty polymers and coatings with enhanced durability and performance. chemimpex.com This suggests that the tolyl-pyridine motif is generally valuable for developing advanced materials with specific thermal and mechanical properties. chemimpex.com

The ability of this compound to act as a bidentate or cyclometalating ligand is central to its use in functional metal complexes. The pyridine nitrogen serves as a robust coordination site for a variety of transition metals, including iridium, platinum, and gold. acs.orgnii.ac.jp The tolyl group can be subsequently deprotonated and bonded to the metal center, forming a highly stable cyclometalated complex. This structural motif is a cornerstone for materials used in electronic devices.

For example, iridium(III) complexes containing substituted phenylpyridine ligands, such as the related Tris[2-(p-tolyl)pyridine]iridium(III), are widely employed as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) and can be used in the development of chemical sensors. sigmaaldrich.com The electronic properties of these complexes, such as the HOMO/LUMO energy levels, can be fine-tuned by modifying the substituents on the ligand, which in turn alters the emission color and efficiency of the resulting device. sigmaaldrich.comrsc.org Research has also explored iron(II) complexes with ligands analogous to tolyl-pyridines for creating spin crossover (SCO) materials that can act as reversible quantitative guest sensors. rsc.org

Cyclometalated complexes of this compound with heavy metals like platinum and iridium often exhibit strong luminescence, a property that is highly sought after for optoelectronic applications. sigmaaldrich.comacs.orgrsc.org The process of cyclometalation creates a rigid molecular framework that enhances radiative decay (phosphorescence) by minimizing vibrational energy losses. researchgate.net

Platinum(IV) complexes featuring 2-(p-tolyl)pyridine (B1347097) (tpy) as a cyclometalated ligand have been shown to be efficient phosphorescent emitters. rsc.org Depending on the specific geometry (facial or meridional) and other ligands present, these complexes can produce emissions ranging from blue to orange. rsc.org Facial isomers of homoleptic tris-cyclometalated Pt(IV) complexes with 2-(p-tolyl)pyridine, for instance, display blue emissions with high quantum yields (up to 0.49 in solution) and long lifetimes, making them promising candidates for next-generation displays and lighting. rsc.org Similarly, dinuclear platinum(II) complexes bridged by thiolate ions and featuring the 2-(p-tolyl)pyridine ligand are reported to be stable and intense luminophores. researchgate.netoup.com Gold(III) complexes with 2-(p-tolyl)pyridine have also been synthesized, demonstrating the versatility of this ligand in creating luminescent compounds. acs.orguio.no

| Metal Center | Complex Type / Isomer | Reported Emission | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Platinum(IV) | fac-[Pt(tpy)₃]⁺ | Blue | Up to 0.49 | rsc.org |

| Platinum(IV) | mer-[Pt(ppy)₂(tpy)]⁺ | Yellow-Orange | Lower efficiencies | rsc.org |

| Platinum(II) | [Pt₂(ptpy)₂(pyt)₂] | Intense, stable luminescence | Not specified | oup.com |

| Iridium(III) | Ir(mppy)₃ | Green/Yellow | High efficiency in OLEDs | sigmaaldrich.com |

| Gold(III) | Au(OCOCF₃)₂(tpy) | Luminescent compound | Not specified | acs.org |

Data based on research on 2-(p-tolyl)pyridine (tpy/ptpy/mppy) and related complexes. ppy = 2-phenylpyridine (B120327); pyt = pyridine-2-thiolate.

Ligands for Functional Metal Complexes in Electronic Devices and Sensors

Relevance in Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable metabolic profile. nih.govnih.govresearchgate.net this compound combines this important heterocycle with a functionalized phenyl ring, creating a scaffold that is both a target for bioactive compound development and a tool for advanced synthetic methodologies.

The 2-arylpyridine framework, of which this compound is a prime example, serves as a foundational structure for the synthesis of more complex molecules with potential therapeutic activity. nih.govnih.gov The pyridine scaffold is known to be a key component in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netacs.org For example, researchers have synthesized complex imidazo[1,2-a]pyridines built upon a 2-(p-tolyl)pyridine base, which have been investigated for their anticancer efficacy. The general strategy involves using the tolyl-pyridine core and introducing various functional groups to optimize interactions with biological targets. nih.govrsc.org The inherent weak basicity and potential for aqueous solubility imparted by the pyridine moiety can enhance the pharmacological characteristics of drug candidates. nih.gov

One of the most significant applications of this compound in modern organic synthesis is its use as a directing group for C–H functionalization. researchgate.nettuwien.at This strategy allows for the selective modification of a specific C–H bond—one of the most common yet inert bonds in organic molecules. In this compound, the nitrogen atom of the pyridine ring can chelate to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), positioning the metal in close proximity to the ortho C–H bonds of the tolyl group. researchgate.netnih.govresearchgate.net This directed metalation enables the selective replacement of a hydrogen atom at that site with a new functional group. nih.govnih.gov

This technique is particularly powerful for the late-stage functionalization of complex molecules, including pharmaceuticals. x-mol.net It allows for the precise installation of new chemical groups onto an already advanced molecular architecture, providing a streamlined route to generating analogues for structure-activity relationship (SAR) studies. researchgate.net Studies have shown that this compound itself can act as an ancillary ligand that improves the efficiency of ruthenium-catalyzed, ketone-directed C–H arylations, highlighting its utility in optimizing these powerful synthetic transformations. researchgate.nettuwien.at

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies on derivatives of this compound are fundamental to the rational design of molecules with tailored properties, particularly for applications in materials science and catalysis. A significant area of this research is the development of highly efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). In this context, this compound and its analogues serve as cyclometalating ligands for iridium(III) complexes.

The core principle of these SAR studies involves systematically altering the ligand's structure to fine-tune the photophysical properties of the resulting metal complex. By introducing various substituent groups at different positions on the pyridine or the tolyl rings, researchers can modulate the frontier molecular orbital energies (HOMO and LUMO). This, in turn, directly influences key characteristics such as emission color, photoluminescent quantum yield, and the operational stability of the final OLED device.

The following interactive table summarizes the general effects of substituents on the properties of this compound-based iridium(III) emitters, based on established SAR principles.

| Substituent Type | Position on Ligand | General Effect on Emission Wavelength | Potential Impact on Quantum Efficiency |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Pyridine or Tolyl Ring | Bathochromic (Red) Shift | Can be increased or decreased |

| Electron-Withdrawing (e.g., -F, -CF₃) | Pyridine or Tolyl Ring | Hypsochromic (Blue) Shift | Often improves |

| Extended π-Conjugation (e.g., additional aryl rings) | Pyridine or Tolyl Ring | Bathochromic (Red) Shift | Variable, depends on planarity and other factors |

| Bulky Groups (e.g., -tBu) | Near coordination site | Can induce a blue shift by altering ligand field strength | May enhance by preventing aggregation-caused quenching |

These systematic studies are invaluable, providing a predictive framework that accelerates the discovery of new materials with optimized performance for next-generation displays and lighting.

Emerging Trends and Future Research Directions

The scientific community continues to explore novel aspects of this compound chemistry, driven by the dual goals of enhancing performance and improving sustainability.

Sustainable Synthesis of this compound and its Derivatives

Traditional syntheses of 2-arylpyridines often rely on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org While effective, these methods often require pre-functionalized starting materials and expensive, toxic precious metal catalysts. Current research is intensely focused on developing greener and more sustainable alternatives.

A major trend is the move towards direct C-H activation, an atom-economical approach that couples pyridines directly with unactivated C-H bonds in arenes like toluene. rsc.orgmdpi.com This strategy circumvents the need for pre-functionalization, reducing waste and synthetic steps. Ruthenium-catalyzed C-H activation has been explored, where the C-H activation step was identified as rate-determining. mdpi.com Another sustainable approach involves photoredox catalysis, which can facilitate the C-H arylation of pyridines under mild conditions using visible light. acs.orgscispace.com

Furthermore, there is a significant push to replace precious metal catalysts (like palladium, rhodium, and iridium) with earth-abundant, less toxic, and more economical first-row transition metals such as iron, cobalt, and copper. beilstein-journals.orghomkat.nlsioc-journal.cn For example, copper-catalyzed aerobic methods for synthesizing 2-arylpyridines have been developed. ijpsonline.com Similarly, cobalt has been used to catalyze the hydroarylation of alkynes with 2-arylpyridines. beilstein-journals.org These efforts align with the principles of green chemistry, aiming to reduce the environmental footprint of chemical synthesis. tandfonline.comrsc.org

Exploration of New Catalytic Systems and Reaction Modalities

The unique steric and electronic profile of this compound makes it an effective ligand for enhancing and controlling catalytic reactions. tuwien.atresearchgate.netx-mol.net Future research is aimed at harnessing these properties in novel catalytic systems. One promising area is asymmetric catalysis, where chiral ligands are used to produce specific stereoisomers of a molecule—a critical requirement in the pharmaceutical industry. The development of asymmetric 2,6-bis(arylimino)pyridines, which can be analogous to chiral derivatives of this compound, highlights the potential in this field. asianpubs.org Iron complexes with chiral bis(oxazoline) ligands, which share structural motifs with functionalized pyridines, have shown high efficiency in asymmetric catalysis. rsc.org

Photocatalysis represents another burgeoning frontier. researchgate.net Iridium complexes, often utilizing ligands from the 2-arylpyridine family, are well-known for their photocatalytic activity. researchgate.netacs.org The ability of these complexes to absorb visible light and initiate electron or energy transfer processes opens up new, energy-efficient reaction pathways. ulb.ac.be Research into photocatalysis by hydrogen atom transfer (HAT) using chiral-at-metal rhodium complexes also points to new possibilities for asymmetric synthesis driven by light. uni-marburg.de

Advanced Characterization Techniques for Complexation and Reactivity Studies

A deep and precise understanding of the structure, reactivity, and electronic properties of this compound and its metal complexes is essential for innovation. Future progress will be heavily reliant on the application of advanced characterization techniques.

To elucidate molecular structures and dynamics in solution, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques like COSY and NOESY are indispensable. researchgate.netnumberanalytics.com For solid-state analysis, high-resolution X-ray diffraction provides exact data on bond lengths, angles, and crystal packing. In-depth electronic structure analysis is achieved through a powerful combination of experimental and computational methods. Ultrafast transient absorption spectroscopy allows researchers to observe excited-state dynamics and short-lived reaction intermediates on femtosecond to nanosecond timescales. ulb.ac.beacs.orgacs.orgresearchgate.net

These experimental techniques are increasingly complemented by high-level computational studies. Time-Dependent Density Functional Theory (TD-DFT) has become a standard tool for calculating and interpreting electronic absorption spectra, assigning electronic transitions, and predicting the properties of excited states. ias.ac.inbohrium.combohrium.comresearchgate.net This synergy between advanced spectroscopy and theoretical calculations provides a detailed picture of complexation and reactivity, guiding the design of next-generation molecules.

The table below outlines key characterization techniques and the insights they provide for the study of this compound systems.

| Characterization Technique | Type of Information Provided | Relevance to this compound Research |

| 2D NMR Spectroscopy (e.g., COSY, HMQC) | Connectivity and spatial relationships of atoms in solution; conformational dynamics. numberanalytics.com | Determining the precise structure of metal complexes and ligand conformation in solution. |

| Single-Crystal X-ray Diffraction | Precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. acs.org | Unambiguous confirmation of molecular geometry and understanding of solid-state packing effects. |

| Ultrafast Transient Absorption Spectroscopy | Dynamics of excited states, formation and decay of transient species (e.g., radical ions, triplet states). acs.orgacs.org | Probing the mechanisms of photocatalysis and the deactivation pathways in OLED emitters. |

| Time-Dependent DFT (TD-DFT) | Calculation of excited state energies, electronic transition character (e.g., MLCT, LC), and simulated absorption/emission spectra. ias.ac.inbohrium.com | Rationalizing photophysical properties, predicting emission colors, and guiding the design of new functional molecules. |

By integrating these sophisticated analytical tools, researchers can continue to unlock the full potential of this compound and its derivatives in a wide array of advanced applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(o-Tolyl)pyridine and its derivatives?

The compound can be synthesized via transition-metal-free desulfinative cross-coupling reactions. For example, sodium pyridine-2-sulfinates react with aryl halides under optimized conditions (e.g., using petroleum ether/ethyl acetate = 20:1 for silica gel column chromatography), yielding derivatives like 2-(o-Tolyl)-5-(trifluoromethyl)pyridine with high purity (93% yield) . This method avoids costly catalysts and simplifies purification.

Q. How can researchers verify the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard for structural confirmation. For instance, the 4-(o-tolyl)-6-(3′′-isoquinolyl)-2,2′-bipyridyl ligand was characterized by X-ray crystallography, revealing a twisted conformation (51.7° dihedral angle between the o-tolyl group and the pyridine ring) . NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are complementary for assessing purity and functional groups .

Q. What safety precautions are critical when handling this compound derivatives?

Use nitrile gloves, flame-retardant lab coats, and respiratory protection (e.g., N95 masks) to avoid skin/eye contact and inhalation. Contaminated gloves must be disposed of per hazardous waste protocols. For chlorinated derivatives like 2-(4-(chloromethyl)phenyl)pyridine, additional precautions include fume hood use and emergency eyewash access .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photophysical properties in coordination complexes?